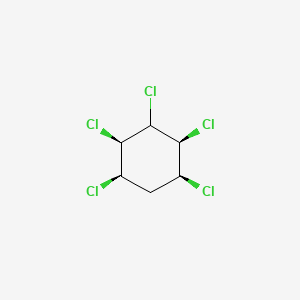
(1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane is a chlorinated cyclohexane derivative. This compound is characterized by the presence of five chlorine atoms attached to a cyclohexane ring. It is one of the stereoisomers of pentachlorocyclohexane, which can exist in multiple forms due to the different possible arrangements of chlorine atoms around the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane typically involves the chlorination of cyclohexane. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the cyclohexane ring. The process may involve the use of chlorine gas in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where cyclohexane is continuously fed and reacted with chlorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the desired product. The resulting mixture is then subjected to purification processes, such as distillation or crystallization, to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or cyclohexane itself.
Oxidation Reactions: Oxidation can lead to the formation of cyclohexanone or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or ammonia. The reactions are typically carried out in polar solvents like water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated cyclohexane derivatives.
Reduction Reactions: Products include partially chlorinated cyclohexanes or cyclohexane.
Oxidation Reactions: Products include cyclohexanone or other oxidized cyclohexane derivatives.
Scientific Research Applications
(1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane has various applications in scientific research:
Chemistry: It is used as a model compound to study the effects of chlorination on the chemical properties of cyclohexane.
Biology: Research on its biological activity and potential effects on living organisms.
Medicine: Investigations into its potential use as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1S,2S,4R,5
Properties
CAS No. |
56994-24-2 |
|---|---|
Molecular Formula |
C6H7Cl5 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
(1S,2S,4R,5R)-1,2,3,4,5-pentachlorocyclohexane |
InChI |
InChI=1S/C6H7Cl5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6H,1H2/t2-,3+,4-,5+,6? |
InChI Key |
SCTBPPSXYXJCFE-VJTZZWJDSA-N |
Isomeric SMILES |
C1[C@H]([C@H](C([C@H]([C@H]1Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1C(C(C(C(C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















